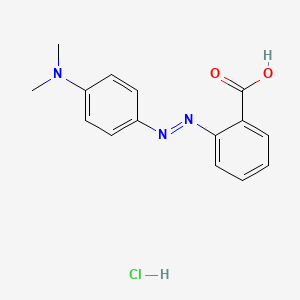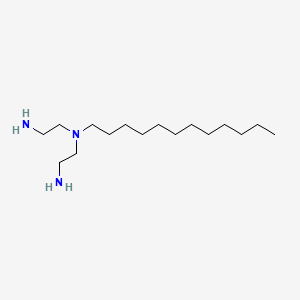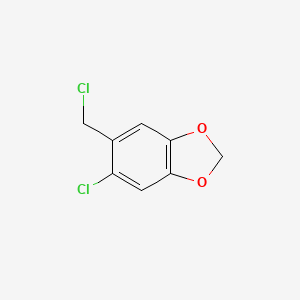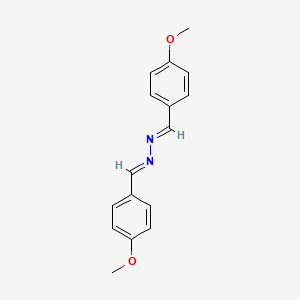
茴香醛腙
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of Anisaldazine involves the reaction between anisaldazine and ethyl magnesium bromide, yielding the methyl ether . Further demethylation gives a small yield of the higher melting hexane derivative .Molecular Structure Analysis
The molecular structure of Anisaldazine is represented by the IUPAC Standard InChI: InChI=1S/C16H16N2O2/c1-19-15-7-3-13(4-8-15)11-17-18-12-14-5-9-16(20-2)10-6-14/h3-12H,1-2H3 . The 3D structure of Anisaldazine can be viewed using Java or Javascript .Chemical Reactions Analysis
The orientational order parameter and the magnetic field as functions of temperature close to the nematic-isotropic liquid (NI) transition in anisaldazine have been analyzed using a power-law formula .Physical And Chemical Properties Analysis
Anisaldazine has a molecular weight of 268.3104 . The phase change data indicates that it has a fusion temperature of 442.0 K . The real and imaginary parts of the complex dielectric constant of the normal liquid phase of anisaldazine were measured at a temperature of 185°C for a frequency range from 900 Mc to 24 kMc .科学研究应用
. 它的结构和性质可以通过光谱方法和计算化学工具进行分析,以了解其反应性和在合成化学中的潜在用途。
液晶研究
茴香醛腙在接近向列相-各向同性液体转变时表现出有趣的性质 . 研究人员分析取向序参数和磁场随温度的变化,以了解液晶的相行为。 这对开发用于显示器和光学器件的新材料具有重要意义。
磁场影响研究
该化合物在接近向列相-各向同性液体转变时的磁场响应提供了对外部刺激下分子排列和行为的见解 . 这项研究可以应用于磁传感器和依赖于精确控制分子取向的设备。
临界点分析
茴香醛腙用于研究临界指数和相变 . 通过用幂律公式拟合实验数据,研究人员可以推断出描述材料在其临界点行为的临界指数,这对于设计具有特定相变特性的材料至关重要。
属性
| { "Design of the Synthesis Pathway": "The synthesis of Anisaldazine can be achieved through a multi-step process involving the reaction of anisaldehyde with hydrazine hydrate, followed by cyclization and oxidation steps.", "Starting Materials": [ "Anisaldehyde", "Hydrazine hydrate", "Sulfuric acid", "Sodium nitrite", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Anisaldehyde is reacted with hydrazine hydrate in the presence of sulfuric acid to form an intermediate hydrazone.", "Step 2: The hydrazone is then cyclized by heating with sodium hydroxide to form the desired product, Anisaldazine.", "Step 3: The Anisaldazine is then oxidized using sodium nitrite in the presence of sulfuric acid to form the final product." ] } | |
| 2299-73-2 | |
分子式 |
C16H16N2O2 |
分子量 |
268.31 g/mol |
IUPAC 名称 |
(Z)-1-(4-methoxyphenyl)-N-[(Z)-(4-methoxyphenyl)methylideneamino]methanimine |
InChI |
InChI=1S/C16H16N2O2/c1-19-15-7-3-13(4-8-15)11-17-18-12-14-5-9-16(20-2)10-6-14/h3-12H,1-2H3/b17-11-,18-12- |
InChI 键 |
SVAKQZXLNBBOTG-WHYMJUELSA-N |
手性 SMILES |
COC1=CC=C(C=C1)/C=N\N=C/C2=CC=C(C=C2)OC |
SMILES |
COC1=CC=C(C=C1)C=NN=CC2=CC=C(C=C2)OC |
规范 SMILES |
COC1=CC=C(C=C1)C=NN=CC2=CC=C(C=C2)OC |
Pictograms |
Irritant; Environmental Hazard |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure and formula of anisaldazine?
A1: Anisaldazine, also known as 4,4'-dimethoxybenzalazine, has the molecular formula C16H16N2O2. Its structure consists of two anisole groups (methoxybenzene) connected by an azine linkage (-CH=N-N=CH-).
Q2: What are the key spectroscopic characteristics of anisaldazine?
A2: While the provided abstracts don't delve into specific spectroscopic details, they do mention the study of anisaldazine using techniques like nuclear quadrupole resonance (NQR) [], dielectric constant measurements [, ], refractive index measurements [], and proton spin-lattice relaxation studies []. These methods provide insights into molecular structure, electronic properties, and molecular dynamics.
Q3: What is the significance of the nematic phase exhibited by anisaldazine?
A3: Anisaldazine, like many liquid crystals, exhibits a nematic phase, a state of matter characterized by long-range orientational order but a lack of long-range positional order. This means the molecules tend to align along a common direction, influencing optical and flow properties [, ].
Q4: How does temperature affect the orientational order of anisaldazine in its nematic phase?
A4: Research indicates that the orientational order parameter of anisaldazine decreases as the temperature approaches the nematic-isotropic liquid (NI) transition [, , ]. This transition, where the nematic order is lost, is described as a weak first-order transition based on critical exponent analysis [].
Q5: How does the presence of an electric field affect the dielectric properties of anisaldazine?
A5: Studies on anisaldazine's dielectric properties reveal that an external electric field induces molecular ordering, aligning the long axes of the molecules parallel to the field []. This alignment influences the dielectric constant and loss of the material.
Q6: What is the nature of the molecular ordering within the ringed spherulites formed by anisaldazine and cholesterol mixtures?
A6: Research on ringed spherulites, formed in mixtures of cholesterol and anisaldazine, suggests the presence of distinct molecular ordering within these structures []. Optical diffraction patterns and birefringence measurements provide insights into this ordering, indicating a complex interplay between cholesterol and anisaldazine molecules.
Q7: How does the concentration of anisaldazine affect the ring spacing within these spherulites?
A7: The ring spacing in anisaldazine-cholesterol spherulites is found to be concentration-dependent []. As the concentration of anisaldazine changes, the arrangement of molecules within the spherulite is affected, leading to variations in ring spacing.
Q8: What insights do surface tension measurements provide about the behavior of anisaldazine near phase transitions?
A8: Surface tension measurements of anisaldazine, often conducted using the pendant drop method [], reveal anomalous behavior near the nematic-isotropic transition. The surface tension initially decreases with increasing temperature but then exhibits a change in slope near the transition point, suggesting a complex interplay of intermolecular forces at the surface.
Q9: How does the diffusion behavior of anisaldazine compare to other liquid crystals?
A9: Self-diffusion studies, utilizing techniques like quasi-elastic neutron scattering and proton spin echo, provide insights into the mobility of molecules within liquid crystal phases. While the provided abstracts don't offer specific comparisons for anisaldazine, they highlight the importance of such studies in understanding molecular dynamics in these systems [].
Q10: Are there any notable differences in the activation energy for the friction coefficient between anisaldazine and other nematic compounds?
A10: Research on the temperature dependence of the friction coefficient in nematic liquid crystals suggests that while many compounds exhibit a common activation energy, anisaldazine, along with a few others, deviates from this trend, displaying a lower activation energy []. This difference may be attributed to variations in molecular structure and intermolecular interactions.
Q11: What is the significance of the short-range order observed in anisaldazine and related compounds?
A11: Studies on the molecular arrangement of anisaldazine and similar compounds suggest the presence of a "nematic secondary structure" []. This structure implies a short-range order where molecules organize into strands rather than existing as individual units, potentially influencing the macroscopic properties of the material.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



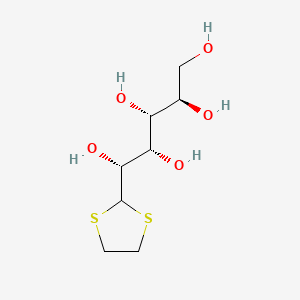
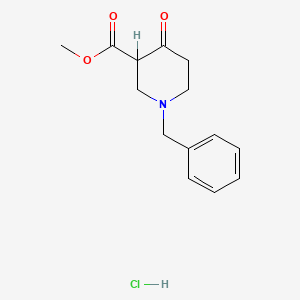
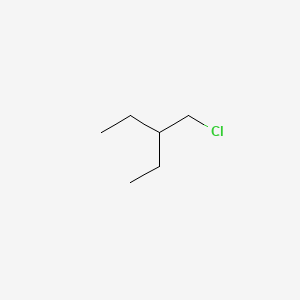
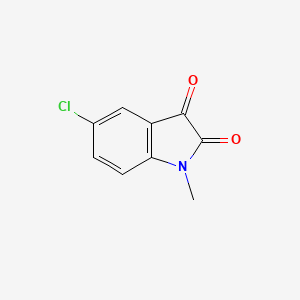

![Octahydrocyclopenta[c]pyrrole](/img/structure/B1584311.png)
![1-(1-Phenylethyl)-3-[3-(triethoxysilyl)propyl]urea](/img/structure/B1584312.png)

